molecular formula C12H17N3O4S B15273278 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B15273278
M. Wt: 299.35 g/mol
InChI Key: RFCWJOFZDNVCDQ-SNVBAGLBSA-N
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Description

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a nitro group, a pyrrolidine ring, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the nitration of N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives under oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Pyrrolidin-2-one derivatives.

Scientific Research Applications

2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzenesulfonamide
  • 2-Nitro-N-{2-[(2S)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide
  • 2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

2-nitro-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c16-15(17)11-5-1-2-6-12(11)20(18,19)14-9-7-10-4-3-8-13-10/h1-2,5-6,10,13-14H,3-4,7-9H2/t10-/m1/s1

InChI Key

RFCWJOFZDNVCDQ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1CC(NC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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